molecular formula C24H21ClN2O2S B2717138 3-(4-CHLOROBENZENESULFONYL)-6-METHYL-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE CAS No. 895640-34-3

3-(4-CHLOROBENZENESULFONYL)-6-METHYL-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE

Cat. No.: B2717138
CAS No.: 895640-34-3
M. Wt: 436.95
InChI Key: VCILGXZETYPMCW-UHFFFAOYSA-N
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Description

The compound “3-((4-chlorophenyl)sulfonyl)-6-methyl-N-(4-methylbenzyl)quinolin-4-amine” is a chemical entity. It belongs to the class of nitrogen-containing heterocycles such as quinoline . These types of compounds have been found to have potential as antileishmanial agents .


Synthesis Analysis

The synthesis of similar compounds involves several steps . For instance, the synthesis of pyrazolo[3,4-b]-quinoline with N-alkyl derivatives involves treating a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation in the presence of sodium carbonate .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline core, which is a well-known nitrogenous tertiary base . The quinoline core is substituted with a sulfonyl group attached to a 4-chlorophenyl group, a methyl group, and a N-(4-methylbenzyl) group.

Scientific Research Applications

  • Synthesis and Chemical Transformations :

    • The compound has been used in the synthesis of complex chemical structures. For instance, a study explored the use of similar sulfone compounds for the synthesis and cycloaddition of substituted o-quinodimethanes (Lenihan & Shechter, 1999).
    • Another study discussed the synthesis of 3‐(4‐chlorophenyl)‐1‐phenyl‐3‐(p‐tolylsulfonyl­amino)­propan‐1‐one, highlighting the chemical processes involved in forming such compounds (Yu et al., 2004).
  • Biological and Pharmacological Studies :

    • Quinoline derivatives, including those similar to the compound , have been synthesized and evaluated for their antioxidant activity. These compounds showed significant antioxidant potential in various in vitro assays (Bocchini et al., 2020).
    • In another study, similar quinoline-based sulfonamide derivatives were synthesized and evaluated for their pro-apoptotic effects on cancer cells. The compounds activated certain cellular pathways, leading to cell death (Cumaoğlu et al., 2015).
  • Chemical Structure Analysis and Theoretical Studies :

    • The chemical structures of compounds related to 3-((4-chlorophenyl)sulfonyl)-6-methyl-N-(4-methylbenzyl)quinolin-4-amine have been extensively analyzed, providing insights into their molecular properties and potential applications (Kamaraj et al., 2021).
  • Antiviral and Anticancer Properties :

    • Research has also been conducted on derivatives of similar compounds to assess their antiviral and anticancer activities. For example, thiadiazole sulfonamides containing a quinoline ring system were synthesized and showed anti-tobacco mosaic virus activity (Chen et al., 2010).

Future Directions

The future directions for this compound could involve further exploration of its potential as an antileishmanial agent, given the promising results seen with similar nitrogen-containing heterocycles . More research could also be done to understand its synthesis, chemical reactions, and mechanism of action in more detail.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-methyl-N-[(4-methylphenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O2S/c1-16-3-6-18(7-4-16)14-27-24-21-13-17(2)5-12-22(21)26-15-23(24)30(28,29)20-10-8-19(25)9-11-20/h3-13,15H,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCILGXZETYPMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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